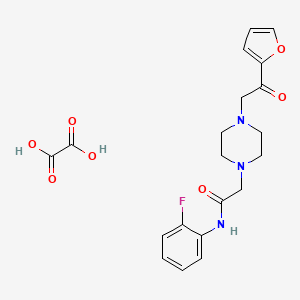

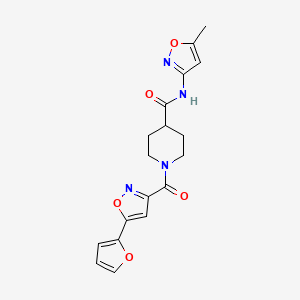

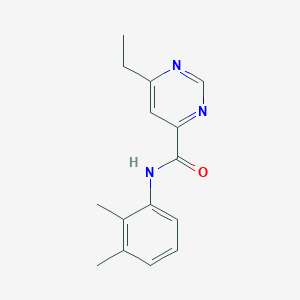

![molecular formula C8H9Cl2N3O2 B2723210 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243512-84-5](/img/structure/B2723210.png)

1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compound I found is “6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” which has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .

Synthesis Analysis

There are several methods for the synthesis of imidazo[1,2-a]pyridines. One of the most effective protocols for metal-free direct synthesis involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel Synthesis Methods : Research has focused on developing efficient synthesis methods for imidazo[4,5-b]pyridine derivatives, which are of biological interest. For example, an efficient approach has been reported for the synthesis of 1-methylimidazo[4,5-b]pyridine derivatives, highlighting the significance of these compounds in medicinal chemistry due to their potential biological activities (Xing, Liu, & Wu, 2013).

Catalytic Activity : Studies have also explored the catalytic activities of compounds derived from imidazo[4,5-c]pyridine. For instance, benzimidazolium salts and related palladium N-heterocyclic carbene complexes were synthesized and showed high efficiency in carbon–carbon bond-forming reactions, indicating their potential in organic synthesis and pharmaceutical manufacturing (Akkoç, Gök, Ilhan, & Kayser, 2016).

Biological and Pharmacological Applications

Antimicrobial Activity : The synthesis and antimicrobial evaluation of derivatives have shown significant biological activities. For example, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, demonstrating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anticancer and Anti-Inflammatory Activities : Research into pyrazolopyrimidines derivatives has highlighted their anticancer and anti-5-lipoxygenase activities, which could lead to new treatments for cancer and inflammation. A series of synthesized compounds showed promising cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as inhibition of 5-lipoxygenase, suggesting their therapeutic potential (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11;;/h2-4H,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIFLLGLRLBTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(C=C21)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

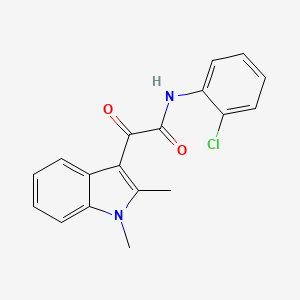

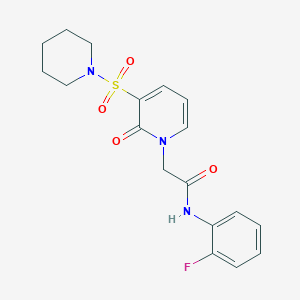

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)

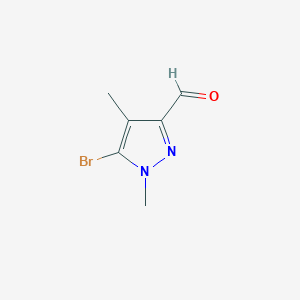

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)

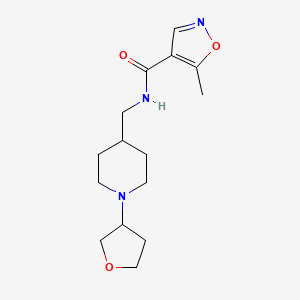

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)

![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)

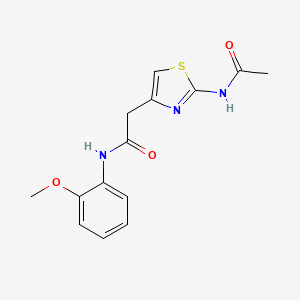

![7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2723142.png)